molecular formula C29H36N4O6S B571751 N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone CAS No. 1246818-79-0

N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone

Cat. No. B571751
M. Wt: 568.689
InChI Key: HFKLERWHDSXYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone” is a compound related to Rabeprazole . It is also known as Rabeprazole sulfone . The empirical formula is C18H21N3O4S and the molecular weight is 375.44 .


Synthesis Analysis

The synthesis of this compound has been examined in over 650 microorganisms . A paper by Yadav and Medarametla discusses the synthesis of degradants and impurities of Rabeprazole . They observed some of the metabolite and impurities during the process of synthesis of Rabeprazole .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI key KNYNPBSPFHFPML-UHFFFAOYSA-N .


Chemical Reactions Analysis

When Rabeprazole was subjected to acid hydrolytic, oxidative, photolytic, and thermal stress, degradation was observed after acid hydrolysis, oxidation, and aqueous hydrolysis .

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

A study highlighted novel methods in the synthesis of omeprazole and pharmaceutical impurities of PPIs, providing insights into the development of proton pump inhibitors. This research emphasized the study of various pharmaceutical impurities, crucial for understanding the synthesis process and impurity standards, which can be utilized for further studies in various aspects (S. Saini, C. Majee, G. Chakraborthy, & Salahuddin, 2019).

Pharmacodynamics of Rabeprazole

Rabeprazole, a potent inhibitor of gastric acid secretion, showcases rapid activation and inhibition of proton pumps, which is beneficial in treating acid-related diseases. This rapid activation over a wide pH range contributes to its early onset of effective acid inhibition, making it suitable for on-demand use in acid-related disorders (Williams & Pounder, 1999).

Pharmacokinetics and Efficacy

Another aspect of rabeprazole's application is its pharmacokinetics and efficacy. The metabolism and pharmacokinetics of rabeprazole differ significantly from other PPIs, showing less dependency on cytochrome P450 (CYP)2C19. This results in greater consistency across patients with different CYP2C19 genotypes, contributing to its effectiveness in H. pylori eradication and suitability as on-demand therapy for gastro-oesophageal reflux disease (J. Horn, 2004).

Comparative Pharmacodynamic Review

Rabeprazole demonstrates superior pharmacodynamic measures on the first day of treatment compared with other PPIs, suggesting a better control of nocturnal acid with rapid antisecretory onset. This supports the premise that rabeprazole is particularly suitable for on-demand use, offering an advantage in early symptom relief and health-related quality of life (M. Robinson & J. Barone, 2006).

Clinical Efficacy and Safety

Rabeprazole's properties of high acid suppression potential, persistent antisecretory effect from the first day of therapy, non-enzymatic metabolism, and pleiotropic action determine its high efficacy in treating a wide range of acid-dependent diseases at minimal risk of drug interaction. This makes rabeprazole a preferred drug in course and maintenance therapies for acid-dependent diseases, as well as in H. pylori eradication (O. Lopina, B. K. Nurgalieva, & T. Lapina, 2021).

Future Directions

The development of a validated stability-indicating LC method which separates all the impurities studied in this investigation has been suggested . This would be useful for quality control during manufacture and for assessment of the stability of samples of Rabeprazole sodium .

properties

IUPAC Name

1-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O6S/c1-21-24(30-13-11-27(21)38-17-7-15-36-3)19-33-26-10-6-5-9-23(26)32-29(33)40(34,35)20-25-22(2)28(12-14-31-25)39-18-8-16-37-4/h5-6,9-14H,7-8,15-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKLERWHDSXYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=NC=CC(=C4C)OCCCOC)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone

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